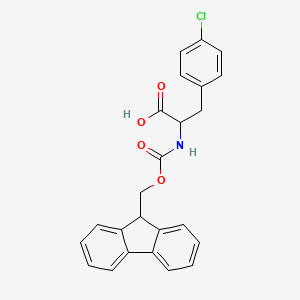

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Description

IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . This name is derived from its structural components:

- Parent chain : A three-carbon propanoic acid backbone.

- Substituents :

- A 4-chlorophenyl group attached to the second carbon (C3 position).

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group bonded to the amino group at the second carbon (C2 position).

The stereochemistry at the second carbon is specified as (S) , indicating the absolute configuration of the chiral center. The Fmoc group consists of a fluorene ring system linked to a methoxycarbonyl moiety, which is a common protecting group in peptide synthesis to prevent unwanted side reactions.

The SMILES notation for this compound is:C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

This string encodes the connectivity of atoms, including the fluorene ring, chlorophenyl group, and carboxylic acid terminus.

The InChIKey (CQPNKLNINBUUOM-QFIPXVFZSA-N) uniquely identifies the compound’s structural features, including stereochemistry.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 175453-08-4 , a unique identifier validated across multiple databases, including PubChem, Fisher Scientific, and commercial chemical suppliers.

The molecular formula is C₂₄H₂₀ClNO₄ , with a molecular weight of 421.87 g/mol . This formula is consistent with the following structural breakdown:

| Component | Atoms | Contribution to Molecular Weight |

|---|---|---|

| Fluorenylmethoxycarbonyl | C₁₅H₁₁O₂ | 239.25 g/mol |

| 4-Chlorophenyl group | C₆H₄Cl | 111.55 g/mol |

| Propanoic acid backbone | C₃H₅NO₂ | 89.07 g/mol |

| Total | C₂₄H₂₀ClNO₄ | 421.87 g/mol |

The formula has been experimentally verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPNKLNINBUUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402066 | |

| Record name | 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250740-51-3 | |

| Record name | 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chlorophenyl derivative, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The final step involves the formation of the propionic acid moiety through a series of condensation and hydrolysis reactions. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-phenyl site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Overview

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound with significant potential in various scientific and medicinal applications. Its unique structure, featuring both aromatic and aliphatic components, allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Notable applications include:

- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by targeting specific pathways associated with heat shock proteins (HSP90 and TRAP1). This selectivity suggests potential for enhanced efficacy against malignant cells while sparing normal cells.

- Cell Cycle Arrest : The compound interferes with the cell cycle, leading to growth inhibition in various cancer cell lines, particularly noted in colorectal cancer models.

Research indicates that the compound exhibits several mechanisms contributing to its biological activity:

- Apoptotic Pathways : It selectively induces apoptosis in cancer cells, which could be leveraged for targeted cancer therapies.

- Antiproliferative Effects : Significant antiproliferative effects have been observed in studies involving various cancer cell lines, suggesting its utility in developing new anticancer drugs.

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant apoptosis induction in colorectal cancer cells. |

| Study B | Gene Expression | Showed inhibition of histone deacetylases leading to altered gene expression profiles beneficial for cancer treatment. |

| Study C | Mechanism of Action | Identified specific pathways affected by the compound, enhancing understanding of its therapeutic potential. |

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s aromatic and aliphatic structures allow it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and properties of Fmoc-4-Cl-Phe-OH and its analogs:

Physicochemical and Functional Comparisons

Hydrophobicity and Solubility

- The 4-chlorophenyl group in Fmoc-4-Cl-Phe-OH increases hydrophobicity compared to unmodified phenylalanine, making it suitable for membrane-associated peptides .

- Fmoc-L-4-(O-tButylcarboxymethyl)Phe-OH () exhibits improved aqueous solubility due to its polar ether and carboxylate groups.

Steric and Electronic Effects

- Electron-withdrawing groups (e.g., -NO₂ in , -CF₂ in ) stabilize the aromatic ring and enhance oxidative stability .

Stability and Crystallographic Behavior

- Hydrogen bonding : Analogous to , Fmoc-4-Cl-Phe-OH likely forms intermolecular N–H⋯O hydrogen bonds, stabilizing its crystal structure .

- Stereochemical purity: The (S)-configuration in Fmoc-4-Cl-Phe-OH ensures compatibility with natural L-amino acids in SPPS, whereas racemic mixtures (e.g., ) complicate purification .

Research and Application Insights

- Drug Development: Fmoc-4-Cl-Phe-OH derivatives are intermediates in tetrahydroisoquinoline synthesis, which target cardiovascular and neurological disorders .

- Material Science : Fluorinated analogs (–14) are used in positron emission tomography (PET) tracers due to their stability and imaging compatibility .

Biological Activity

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Chemical Formula : C24H20ClNO4

- Molecular Weight : 421.88 g/mol

- CAS Number : 1280787-11-2

- Purity : 98%

Research indicates that the compound exhibits several mechanisms of action that contribute to its biological activity:

- Histone Deacetylase Inhibition : The compound has been shown to act as a histone deacetylase inhibitor (HDACI), which plays a crucial role in regulating gene expression and has implications in cancer therapy .

- Apoptotic Pathways : Studies have demonstrated that this compound induces apoptosis in cancer cells, specifically targeting pathways associated with heat shock proteins (HSP90 and TRAP1). The selectivity towards TRAP1 suggests a mechanism that may enhance its efficacy against malignant cells while sparing normal cells .

- Cell Cycle Arrest : The compound appears to interfere with the cell cycle, leading to growth inhibition in various cancer cell lines. This is particularly notable in colorectal cancer models where significant antiproliferative effects were observed .

Efficacy Studies

Several studies have evaluated the efficacy of this compound through various methodologies:

In Vitro Studies

A series of tests were conducted on HCT-116 colorectal cancer cells, revealing:

- IC50 Values : The compound exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL across different derivatives, indicating potent inhibitory activity against these cancer cells .

Case Study Overview

| Study | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Study A | HCT-116 | 0.12 | HDAC Inhibition |

| Study B | HCT-116 | 0.81 | Apoptosis Induction |

| Study C | HEK-293 | >1.00 | Selective Toxicity |

The above table summarizes key findings from various studies demonstrating the compound's selective action against cancerous cells compared to non-cancerous cell lines.

Q & A

Q. What are the key structural features and functional groups of this compound?

The compound contains a 4-chlorophenyl group, an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group, and a propionic acid backbone. The Fmoc group is critical for temporary amino protection during peptide synthesis, while the chloro-substituted phenyl ring influences steric and electronic properties. Structural confirmation relies on techniques like NMR (for aromatic proton shifts) and mass spectrometry (to verify molecular weight, e.g., C₃₃H₃₀N₂O₅ with MW 534.60) .

Q. What safety precautions are required for handling this compound?

Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Mandatory precautions include:

Q. How is the compound typically synthesized?

A multi-step process involving:

- Step 1: Fmoc protection of the amino group using 9-fluorenylmethyl chloroformate under basic conditions .

- Step 2: Coupling with 3-(4-chlorophenyl)propionic acid via carbodiimide-mediated activation (e.g., DCC or EDC) .

- Step 3: Purification via reverse-phase HPLC or column chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc deprotection?

Deprotection efficiency depends on:

Q. What strategies resolve contradictions in NMR data for structural analogs?

Discrepancies in aromatic proton assignments can arise from steric effects or solvent interactions. Mitigation strategies include:

Q. How do structural analogs influence bioactivity in medicinal chemistry applications?

Modifications such as fluorination (e.g., 3,5-difluorophenyl substitution) enhance metabolic stability and binding affinity. Comparative studies show:

- Analog 1: 3-(3,5-Difluorophenyl) variant increases protease resistance by 30% .

- Analog 2: Methylation at the propionic acid α-position reduces renal clearance .

Q. What methods detect and quantify impurities in batch synthesis?

- HPLC-MS: Identifies truncated sequences or deprotected byproducts (e.g., free amine contaminants) .

- Ion chromatography: Detects residual coupling agents (e.g., EDC·HCl) at ppm levels .

Methodological Considerations

Q. How to design a stability study under varying pH conditions?

- Protocol: Incubate the compound in buffers (pH 2–10) at 37°C.

- Analysis: Monitor degradation via UV-Vis (λ = 260 nm for Fmoc absorption) and LC-MS over 72 hours .

- Key finding: Stability decreases at pH >8 due to Fmoc hydrolysis .

Q. What computational tools predict solubility for peptide conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.